molecular formula C15H26O4 B12645555 1,4-Dioxacycloheptadecane-2,3-dione CAS No. 93777-33-4

1,4-Dioxacycloheptadecane-2,3-dione

Cat. No.: B12645555
CAS No.: 93777-33-4
M. Wt: 270.36 g/mol
InChI Key: SFDQLZJCABIQTG-UHFFFAOYSA-N
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Description

1,4-Dioxacycloheptadecane-2,3-dione is a macrocyclic compound with the molecular formula C15H26O4. . This compound is characterized by its large ring structure, which contributes to its unique chemical properties and applications.

Preparation Methods

1,4-Dioxacycloheptadecane-2,3-dione can be synthesized through various methods. One common synthetic route involves the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions typically include the use of a strong acid or base to facilitate the cyclization process. Industrial production methods often involve the use of high-pressure reactors and catalysts to optimize yield and purity .

Chemical Reactions Analysis

1,4-Dioxacycloheptadecane-2,3-dione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of alcohols.

Scientific Research Applications

1,4-Dioxacycloheptadecane-2,3-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular recognition and binding.

    Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is widely used in the fragrance industry for its musk-like odor and stability.

Mechanism of Action

The mechanism of action of 1,4-Dioxacycloheptadecane-2,3-dione involves its interaction with molecular targets through non-covalent bonding. The compound’s large ring structure allows it to fit into specific binding sites on target molecules, facilitating various biochemical processes. The pathways involved often include receptor-ligand interactions and enzyme inhibition .

Comparison with Similar Compounds

1,4-Dioxacycloheptadecane-2,3-dione is unique among macrocyclic compounds due to its specific ring size and functional groups. Similar compounds include:

These compounds share some similarities in their use as fragrance ingredients but differ significantly in their chemical properties and applications.

Properties

CAS No.

93777-33-4

Molecular Formula

C15H26O4

Molecular Weight

270.36 g/mol

IUPAC Name

1,4-dioxacycloheptadecane-2,3-dione

InChI

InChI=1S/C15H26O4/c16-14-15(17)19-13-11-9-7-5-3-1-2-4-6-8-10-12-18-14/h1-13H2

InChI Key

SFDQLZJCABIQTG-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCOC(=O)C(=O)OCCCCCC1

Origin of Product

United States

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